5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester is an organoboron compound with the molecular formula C14H21BO2. It is a boronic ester derivative of tetrahydronaphthalene, a bicyclic hydrocarbon. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane, is the formation of carbon-carbon (C-C) bonds . This compound is a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The reaction proceeds through oxidative addition, where palladium donates electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is a type of cross-coupling reaction, allowing for the formation of a new carbon-carbon bond between two different organic compounds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity can be influenced by factors such as temperature and ph .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond, enabling the synthesis of complex organic compounds . For example, it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of boronic pinacol esters, to which this compound belongs, is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
The 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that boronic esters, including this compound, are marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH . This suggests that the compound may undergo significant changes over time in laboratory settings, particularly in aqueous environments.
Metabolic Pathways
It is known that boronic esters are involved in the Suzuki-Miyaura cross-coupling reaction , which is a key reaction in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester typically involves the following steps:
Borylation Reaction: The starting material, 5,6,7,8-tetrahydronaphthalene, undergoes a borylation reaction with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired boronic ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic ester group to form the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Protodeboronation: Acidic conditions or transition metal catalysts are employed.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Protodeboronation: Hydrocarbons.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester is unique due to its bicyclic structure, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h7,9,11H,5-6,8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQMAKMHBSNXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139013 | |
Record name | 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929031-44-7 | |
Record name | 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929031-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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